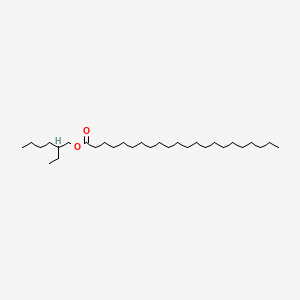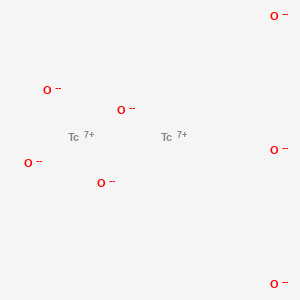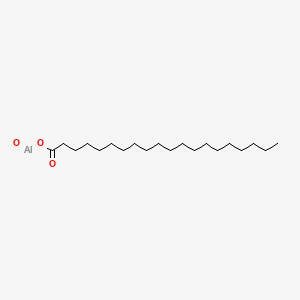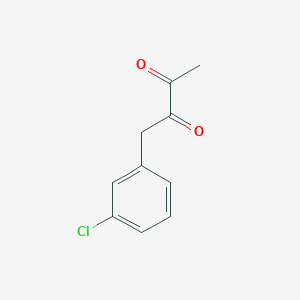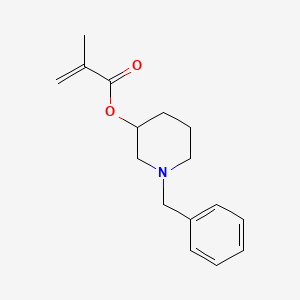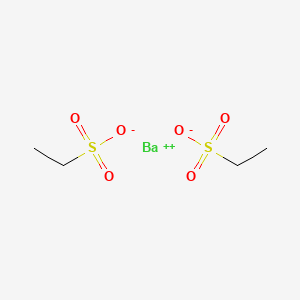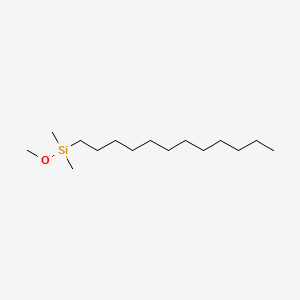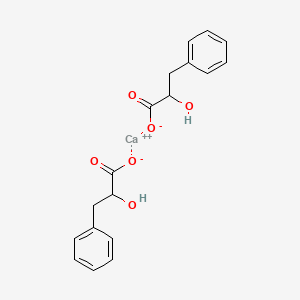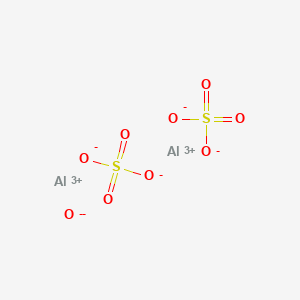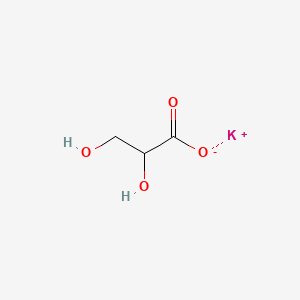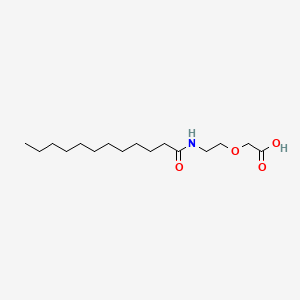
9-Phenanthreneacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Phenanthreneacetonitrile is an organic compound with the molecular formula C16H11N. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features a nitrile group attached to the acetonitrile moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenanthreneacetonitrile typically involves the reaction of phenanthrene with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the acetonitrile, followed by the nucleophilic addition to the phenanthrene .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
9-Phenanthreneacetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are often employed.
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: Phenanthreneamines.
Substitution: Brominated or sulfonated phenanthrene derivatives.
Aplicaciones Científicas De Investigación
9-Phenanthreneacetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the preparation of various phenanthrene derivatives.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 9-Phenanthreneacetonitrile involves its interaction with molecular targets through its nitrile group and aromatic ring. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, depending on the specific context and application . The pathways involved often include oxidative stress responses and signal transduction mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
9-Phenanthrenol: A hydroxylated derivative of phenanthrene with different reactivity and applications.
9-Phenanthrenequinone: An oxidized form of phenanthrene with distinct chemical properties and uses.
9-Phenanthrenamine: A reduced form of phenanthrene with an amine group, used in different chemical contexts.
Uniqueness
9-Phenanthreneacetonitrile is unique due to its nitrile group, which imparts distinct reactivity and potential for diverse applications in synthesis and research. Its structural properties allow for specific interactions that are not possible with other phenanthrene derivatives .
Propiedades
Número CAS |
50781-52-7 |
|---|---|
Fórmula molecular |
C16H11N |
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
2-phenanthren-9-ylacetonitrile |
InChI |
InChI=1S/C16H11N/c17-10-9-13-11-12-5-1-2-6-14(12)16-8-4-3-7-15(13)16/h1-8,11H,9H2 |
Clave InChI |
GTKRDFZLWHSCFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




